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Compound of Interest

Compound Name: Schiarisanrin C

Cat. No.: B12374462

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer mechanisms of
Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, against other
lignans from the same plant and standard chemotherapeutic agents. The following sections
present a detailed analysis of its efficacy, supported by experimental data and protocols, to
validate its potential as a therapeutic agent.

Comparative Analysis of Cytotoxicity

The anti-proliferative activity of Schisandrin C and its analogs, alongside common
chemotherapy drugs, has been evaluated across a panel of human cancer cell lines. The half-
maximal inhibitory concentration (IC50) values, representing the drug concentration required to
inhibit 50% of cell growth, are summarized in the table below. This data allows for a direct
comparison of the cytotoxic potency of these compounds.
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Compound Cell Line Cancer Type IC50 (pM)
Schisandrin C U937 Leukemia ~50
Hepatocellular
Bel-7402 ) 81.58
Carcinoma
Nasopharyngeal
KB-3-1 .p yng 108.00
Carcinoma
Bcap37 Breast Cancer 136.97
Schisandrin A MDA-MB-231 Breast Cancer 26.61
MCF-7 Breast Cancer 112.67
Schisandrin B A549 Lung Adenocarcinoma  ~25-50
GBC-SD Gallbladder Cancer ~30-60
NOZ Gallbladder Cancer ~30-60
L Non-Small Cell Lung »
Gomisin A A549 Not specified
Cancer
Non-Small Cell Lung N
H1975 Not specified
Cancer
o Hepatocellular
Doxorubicin HepG2 ] 12.18
Carcinoma
UuMuC-3 Bladder Cancer 5.15
BFTC-905 Bladder Cancer 2.26
HelLa Cervical Cancer 2.92
MCF-7 Breast Cancer 2.50
M21 Melanoma 2.77
) ) Non-Small Cell Lung
Paclitaxel NSCLC Cell Lines 0.027 (120h)
Cancer
] Small Cell Lung
SCLC Cell Lines 5.0 (120h)
Cancer
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) ] Non-Small Cell Lung
Cisplatin A549 >32 (3h), 9.4 (24h)
Cancer

Mechanisms of Action: A Deeper Dive

Schisandrin C exerts its anti-cancer effects through a multi-pronged approach, primarily by
inducing programmed cell death (apoptosis) and causing cell cycle arrest. This section
compares these mechanisms with those of other compounds.

Induction of Apoptosis

Schisandrin C has been shown to trigger the intrinsic apoptotic pathway. This is characterized
by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of
executioner caspases, such as caspase-3 and caspase-9, leading to the degradation of
poly(ADP-ribose) polymerase (PARP).[1][2] A study on human leukemia U937 cells
demonstrated a significant increase in the apoptotic cell population following treatment with
Schisandrin C.[1]

Comparative Apoptosis Induction Data

Compound Cell Line Treatment Apoptotic Cells (%)
Schisandrin C U937 100 pM for 48h Not specified

Schisandrin B A549 50 uM for 72h Significantly increased
Schisandrin A A549 & H1975 Increasing conc. Significantly increased

Cell Cycle Arrest

A key feature of Schisandrin C's anti-cancer activity is its ability to halt the cell cycle at the G1
phase.[1][2] This arrest is associated with the downregulation of key cell cycle regulatory
proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (Cdk4), and an
upregulation of the Cdk inhibitor p21.[1] In contrast, other compounds like Paclitaxel induce a
G2/M phase arrest.[1][3]

Comparative Cell Cycle Arrest Data
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Compound Cell Line Treatment Effect on Cell Cycle
Schisandrin C U937 100 pM for 48h G1 arrest

Schisandrin B GBC-SD & NOZ 30-90 pM for 48h GO/G1 arrest[4]

A549 12.5-50 uM for 72h GO0/G1 arrest[5]

Paclitaxel Various Varies G2/M arrest[1][3]
Doxorubicin Ba/F3 & EL4 Varies G2/M arrest[6]
Cisplatin Various Varies G1, S, or G2 arrest[7]

Signaling Pathways

The anti-cancer activity of Schisandrin C is orchestrated through the modulation of specific

signaling pathways. Understanding these pathways is crucial for targeted drug development.

Schisandrin C Signaling Pathway

Recent studies have highlighted the role of the cGAS-STING pathway in the anti-tumor

immunity induced by Schisandrin C. By activating this pathway, Schisandrin C enhances the

type | interferon (IFN) response, leading to increased infiltration of cytotoxic T cells and NK

cells into the tumor microenvironment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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